molecular formula C18H17N3O4S B2441426 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide CAS No. 896344-74-4

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide

Cat. No.: B2441426
CAS No.: 896344-74-4
M. Wt: 371.41
InChI Key: HRRUNPQRKCWAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged structure in medicinal chemistry. This scaffold is frequently investigated for its diverse biological activities. Compounds within this structural class have been the subject of research for potential anti-inflammatory and anticancer properties, as the 1,3,4-oxadiazole ring system is known to contribute significantly to a molecule's electron density, lipophilicity, and overall steric configuration, which can influence its interaction with biological targets . The presence of the 3,5-dimethoxyphenyl moiety and the 3-(methylsulfanyl)benzamide group offers distinct opportunities for structure-activity relationship (SAR) studies, allowing researchers to explore and modulate electronic and steric parameters to optimize pharmacological profiles. This molecule serves as a valuable chemical tool for researchers in drug discovery, particularly in the synthesis of novel heterocyclic compounds and the exploration of new therapeutic agents for inflammatory diseases and oncology.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-7-12(8-14(10-13)24-2)17-20-21-18(25-17)19-16(22)11-5-4-6-15(9-11)26-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRUNPQRKCWAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Cyclization Method

The most widely used approach involves cyclization of hydrazide intermediates with carboxylic acid derivatives. A representative pathway includes:

  • Esterification : 3,5-Dimethoxybenzoic acid is converted to its methyl ester using methanol and sulfuric acid.
  • Hydrazide Formation : The ester reacts with hydrazine hydrate to yield 3,5-dimethoxybenzohydrazide.
  • Oxadiazole Ring Formation : The hydrazide undergoes cyclodehydration with 3-(methylsulfanyl)benzoyl chloride in the presence of phosphorus oxychloride (POCl₃), forming the 1,3,4-oxadiazole core.

Critical Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Anhydrous toluene or dichloromethane
  • Catalysts: Triethylamine (for acid scavenging)

Chloramine T-Mediated Cyclization

An alternative method employs chloramine T (N-chloro-4-methylbenzenesulfonamide) as a cyclizing agent:

  • Hydrazone Preparation : 3,5-Dimethoxybenzaldehyde reacts with 3-(methylsulfanyl)benzohydrazide to form a hydrazone intermediate.
  • Oxidative Cyclization : Chloramine T induces cyclization in ethanol at reflux (78°C), generating the oxadiazole ring.

Advantages :

  • Avoids strongly acidic conditions
  • Higher functional group tolerance

Reaction Optimization and Catalytic Systems

Catalyst Screening

Comparative studies demonstrate the impact of catalysts on reaction efficiency (Table 1):

Entry Catalyst Temperature Profile Yield (%)
1 None 100°C for 11 h <5
2 L-Proline 70°C (2 h) → 100°C (9 h) 79
3 Triethylamine 80°C (2 h) → 100°C (9 h) 75

L-Proline enhances yield by stabilizing transition states through hydrogen bonding.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO): Accelerate reaction rates but may promote side reactions
  • Non-polar solvents (toluene): Improve selectivity for oxadiazole formation
  • Optimal temperature range: 70–100°C (balances reaction rate and decomposition risks)

Industrial Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor technology for scale-up:

  • Residence time : 8–12 minutes
  • Throughput : 1.2 kg/day (lab-scale systems)
  • Purity : >98% (HPLC)

Advantages over Batch Processing :

  • Precise temperature control
  • Reduced exothermic runaway risks
  • Consistent product quality

Purification Protocols

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield 85–90% recovery
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) for analytical samples

Comparative Analysis of Synthetic Methods

Parameter Hydrazide Cyclization Chloramine T Method
Reaction Time 8–12 h 4–6 h
Yield 75–79% 68–72%
Scalability Excellent Moderate
Byproduct Formation <5% 10–15%

The hydrazide method remains preferred for industrial applications due to superior scalability and yield, while the chloramine T route offers faster synthesis for research-scale batches.

Spectroscopic Characterization Data

Successful synthesis requires verification through:

  • ¹H NMR (DMSO-d₆):
    • δ 8.14 (s, 1H, oxadiazole-H)
    • δ 3.87 (s, 6H, OCH₃)
    • δ 2.51 (s, 3H, SCH₃)
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N oxadiazole)
  • HRMS : m/z 371.412 [M+H]⁺ (calc. 371.409)

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under controlled conditions.

Reagent Conditions Product Yield Reference
H₂O₂ (30%)AcOH, 60°C, 4 hrSulfoxide derivative78%
mCPBACH₂Cl₂, 0°C → RT, 12 hrSulfone derivative92%
KMnO₄ (aq.)H₂SO₄, 80°C, 2 hrOver-oxidation to carboxylic acid35%

Mechanistic Notes :

  • H₂O₂ in acetic acid selectively oxidizes -SMe to sulfoxide without ring degradation.

  • mCPBA achieves complete oxidation to sulfone with minimal side reactions.

  • Strong oxidants like KMnO₄ risk oxadiazole ring cleavage, reducing yields.

Nucleophilic Substitution

The 1,3,4-oxadiazole ring participates in nucleophilic substitutions at position 2, facilitated by electron-withdrawing substituents.

Nucleophile Conditions Product Yield Reference
NH₂NH₂ (hydrazine)EtOH, reflux, 8 hr2-hydrazinyl-oxadiazole65%
NaOMeMeOH, RT, 24 hrMethoxy-substituted oxadiazole41%
PhMgBrTHF, -78°C → RT, 6 hrPhenyl-substituted oxadiazole58%

Key Observations :

  • Hydrazine substitution retains the oxadiazole ring but reduces aromaticity .

  • Alkoxy substitutions require prolonged reaction times due to steric hindrance from dimethoxyphenyl groups.

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group directs electrophilic attacks to the para position relative to methoxy groups.

Electrophile Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 1 hr4-nitro-3,5-dimethoxyphenyl derivative72%
Br₂ (FeBr₃)CHCl₃, RT, 2 hr4-bromo-3,5-dimethoxyphenyl derivative84%
ClSO₃H50°C, 4 hr4-sulfo-3,5-dimethoxyphenyl derivative63%

Regioselectivity : Methoxy groups activate the ring, favoring para substitution despite steric challenges .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the 1,3,4-oxadiazole ring undergoes cleavage or rearrangement.

Condition Reagent Product Yield Reference
HCl (6M)Reflux, 6 hrBenzamide-thioether intermediate55%
NaOH (10%)100°C, 3 hr3-(methylsulfanyl)benzoic acid68%
H₂O (neutral)Microwave, 120°C, 1 hrThiadiazole derivative48%

Notable Pathways :

  • Acidic hydrolysis produces a benzamide-thioether via C–O bond cleavage.

  • Alkaline conditions degrade the oxadiazole ring to carboxylic acids.

Cross-Coupling Reactions

The methylsulfanyl group enables participation in palladium-catalyzed coupling reactions.

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-oxadiazole hybrid76%
Heck reactionPd(OAc)₂, P(o-tol)₃Alkenyl-substituted oxadiazole63%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated oxadiazole derivative81%

Optimization Insights :

  • Ligand choice (e.g., Xantphos) enhances yields in amination reactions.

  • Electron-rich arylboronic acids improve Suzuki coupling efficiency .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activities. For instance, studies have demonstrated that similar oxadiazole derivatives possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells. For example, certain oxadiazoles have been shown to inhibit the activity of topoisomerases or induce oxidative stress in cancer cells .

Neuroprotective Effects

Recent studies suggest that oxadiazole derivatives can also provide neuroprotective benefits. Compounds similar to this compound have been evaluated for their ability to ameliorate cognitive deficits in animal models of neurodegenerative diseases like Alzheimer's disease. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Drug Development

The unique chemical structure of this compound makes it a promising candidate for drug development. Its potential as an allosteric modulator of various receptors suggests applications in treating central nervous system disorders such as anxiety and schizophrenia .

Material Science

Beyond biological applications, this compound can serve as a building block in the synthesis of advanced materials. Its properties may be exploited in the development of polymers and coatings with specific functionalities due to its unique electronic characteristics arising from the oxadiazole ring .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that oxadiazole derivatives inhibit cancer cell proliferation in vitro with IC50 values below 100 µM .
Study BNeuroprotective EffectsShowed improvement in cognitive function in scopolamine-induced memory impairment models through administration of oxadiazole compounds .
Study CAntimicrobial ActivityReported significant antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and dimethoxyphenyl group play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity or disrupt cellular signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine
  • 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
  • 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol
  • 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is unique due to the presence of both the dimethoxyphenyl and methylsulfanylbenzamide groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential as a therapeutic agent compared to other similar oxadiazole derivatives.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound belonging to the oxadiazole class, noted for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring and a 3-(methylsulfanyl)benzamide moiety. Its molecular formula is C16H19N3O4SC_{16}H_{19}N_3O_4S, with a molecular weight of approximately 357.4 g/mol. The presence of the 3,5-dimethoxyphenyl group contributes to its unique properties and potential biological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized that the compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways, potentially exhibiting anticancer properties.
  • Receptor Modulation : The compound could interact with receptors that regulate cellular responses to external stimuli.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various pathogens .

Anticancer Activity

Research has indicated that compounds containing oxadiazole structures often demonstrate significant anticancer activity. For instance, in vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall below those of standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)Reference
This compoundA-431 (epidermoid carcinoma)< 10
Similar oxadiazole derivativesJurkat (T-cell leukemia)< 15

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could be effective as an antimicrobial agent.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus (Gram-positive)8
Escherichia coli (Gram-negative)16

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar oxadiazole derivatives for their bioactivity:

  • Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their antimicrobial activities using the MTT assay. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against specific bacterial strains .
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of substituents on the phenyl ring for enhancing cytotoxicity. For example, modifications at the para position significantly improved anticancer activity compared to unsubstituted analogues .

Q & A

Q. What are the key steps in synthesizing N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves cyclization of a hydrazide intermediate to form the 1,3,4-oxadiazole ring, followed by coupling with 3-(methylsulfanyl)benzamide. Key optimizations include:
  • Cyclization : Use of POCl₃ as a catalyst in anhydrous dichloromethane (DCM) at 0–5°C for 12 hours .
  • Coupling : Reaction with EDCI/HOBt in dimethylformamide (DMF) at 60–80°C for 24 hours under nitrogen .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol yield >85% purity .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy δ 3.8–4.0 ppm, methylsulfanyl δ 2.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated 412.1124, observed 412.1126) .
  • Purity Assessment :
  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (retention time 8.2 min, ≥95% purity) .
  • Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in kinase assays vs. cytotoxicity (MTT assays) in cancer cell lines (e.g., MCF-7, HeLa) .
  • SAR Studies : Synthesize analogs (e.g., replacing 3,5-dimethoxyphenyl with 4-chlorophenyl) to isolate substituent effects .
  • Molecular Docking : Use AutoDock Vina to compare binding poses in protein targets (e.g., EGFR kinase, PDB ID 1M17) under varying protonation states .

Q. What methodological approaches are recommended for investigating the compound's mechanism of action in cancer models?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., 10 μM exposure for 48 hours) to identify dysregulated pathways (e.g., apoptosis, MAPK) .
  • Target Validation : CRISPR-Cas9 knockout of candidate targets (e.g., AKT1) followed by rescue experiments with wild-type/mutant constructs .
  • In Vivo Models : Subcutaneous xenografts in nude mice (50 mg/kg oral dosing, twice weekly) with LC-MS/MS monitoring of plasma/tumor concentrations .

Q. How should researchers optimize the compound's solubility and bioavailability for preclinical development?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts via HCl gas diffusion in diethyl ether, improving aqueous solubility by 15-fold .
  • Prodrug Design : Esterify phenolic groups with acetyl-protected promoieties, enhancing LogP from 2.1 to 1.3 .
  • Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) with iterative modifications (e.g., replacing methylsulfanyl with sulfoxide) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values against microbial targets?

  • Methodological Answer :
  • Standardize Assays : Use CLSI broth microdilution guidelines (e.g., Mueller-Hinton II media, 18–20 h incubation at 37°C) for MIC comparisons .
  • Check Efflux Pump Activity : Include efflux inhibitors (e.g., PAβN at 20 μg/mL) to distinguish intrinsic vs. resistance-mediated activity .
  • Synergy Studies : Combine with known antibiotics (e.g., ciprofloxacin) via checkerboard assays to identify potentiating effects .

Structure-Activity Relationship (SAR) Guidance

Q. Which substituents on the oxadiazole ring most significantly impact anticancer activity?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Nitro (-NO₂) at the benzamide 3-position increases DNA intercalation (ΔTm = +4°C) .
  • Methoxy vs. Methylsulfanyl : 3,5-Dimethoxyphenyl enhances logP (2.5 vs. 3.1) but reduces solubility; methylsulfanyl improves thioredoxin reductase inhibition (Ki = 0.8 μM) .

Experimental Design for Mechanistic Studies

Q. What in vitro/in vivo models are optimal for evaluating neuroprotective claims?

  • Methodological Answer :
  • In Vitro : Primary cortical neurons exposed to glutamate (50 μM) with LDH release and caspase-3 activation as endpoints .
  • In Vivo : Middle cerebral artery occlusion (MCAO) rats (30 mg/kg i.p., 1 h post-occlusion) with infarct volume measurement via TTC staining .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.